molecular formula C6H7ClF2N2 B2814618 (2,3-Difluoropyridin-4-yl)methanamine;hydrochloride CAS No. 2580209-85-2

(2,3-Difluoropyridin-4-yl)methanamine;hydrochloride

Cat. No.: B2814618
CAS No.: 2580209-85-2
M. Wt: 180.58
InChI Key: YHHNVRWCUHMCMF-UHFFFAOYSA-N
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Description

(2,3-Difluoropyridin-4-yl)methanamine;hydrochloride: is a chemical compound with the molecular formula C6H6F2N2·HCl . It is a derivative of pyridine, where two fluorine atoms are substituted at the 2nd and 3rd positions, and a methanamine group is attached at the 4th position. The compound is often used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,3-Difluoropyridin-4-yl)methanamine;hydrochloride typically involves the following steps:

    Starting Material: The process begins with 2,3-difluoropyridine.

    Nucleophilic Substitution: The 4th position of the pyridine ring is activated for nucleophilic substitution, where a methanamine group is introduced.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the nucleophilic substitution reaction.

    Purification: Employing techniques such as crystallization or recrystallization to purify the final product.

    Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,3-Difluoropyridin-4-yl)methanamine;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation: Products may include oxidized derivatives of the pyridine ring.

    Reduction: Reduced forms of the compound, such as amines.

    Substitution: Substituted pyridine derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.

Medicine:

    Drug Development: Investigated for potential therapeutic applications, including as a precursor for drug candidates.

Industry:

    Material Science: Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2,3-Difluoropyridin-4-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • (2-Chloropyridin-4-yl)methanamine;hydrochloride
  • (3,5-Difluoropyridin-2-yl)methanamine;dihydrochloride
  • (2,3-Difluoropyridin-4-yl)methanamine

Uniqueness:

  • Fluorine Substitution: The presence of fluorine atoms at the 2nd and 3rd positions of the pyridine ring distinguishes it from other similar compounds.
  • Binding Affinity: The fluorine atoms enhance the compound’s binding affinity to molecular targets, making it more effective in certain applications.

Properties

IUPAC Name

(2,3-difluoropyridin-4-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2.ClH/c7-5-4(3-9)1-2-10-6(5)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHNVRWCUHMCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CN)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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